2-Bromo-4-chloro-6-(difluoromethoxy)pyridine
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Overview
Description
2-Bromo-4-chloro-6-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H2BrClF2NO It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine typically involves multiple steps. One common method includes the reaction of pyridine with diiodomethane to form 2,5-diiodopyridine. This intermediate is then reacted with bromoethane under basic conditions to introduce the bromine group. Finally, the product is treated with difluoromethyl ether to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-chloro-6-(difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethoxy groups allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 2-Bromo-4-(difluoromethoxy)pyridine
- 2-Bromo-6-(difluoromethoxy)pyridine
- 4-Bromo-2-(difluoromethoxy)pyridine
Comparison: Compared to these similar compounds, 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms. This dual halogenation provides distinct reactivity and interaction profiles, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C6H3BrClF2NO |
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Molecular Weight |
258.45 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3BrClF2NO/c7-4-1-3(8)2-5(11-4)12-6(9)10/h1-2,6H |
InChI Key |
YWENYNZODDTIND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)F)Br)Cl |
Origin of Product |
United States |
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